Prostan-1-oic acid, 15-hydroxy-9-oxo-, (15S)-
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Overview
Description
AY 23626 is a Prostaglandin E2 agonist.
Scientific Research Applications
Biosynthesis Pathways
Prostanoids, including compounds like Prostan-1-oic acid, 15-hydroxy-9-oxo-, (15S)-, are derived from fatty acids and are formed through enzymatic actions involving cyclooxygenases. These compounds have various biological roles, including participation in inflammatory responses and cellular signaling processes (Smith, Urade, & Jakobsson, 2011).
Isoprostane Formation
Isoprostanes, closely related to prostanoids, are formed from arachidonic acid through a free radical process. They serve as biomarkers for oxidative stress and have significant biological activity (Yin, Havrilla, Gao, Morrow, & Porter, 2003).
Cytotoxic Effects in Cancer Research
Derivatives of compounds similar to Prostan-1-oic acid, such as ent-15-oxo-kaur-16-en-19-oic acid, have shown cytotoxic effects and induce apoptosis in cancer cell lines, suggesting their potential use in chemopreventive strategies (Ruiz et al., 2008).
Lipid Peroxidation and Oxidative Stress
Studies on lipid peroxidation indicate that compounds like 15(S)-8-iso-prostaglandin F2α, which are structurally related to prostanoids, are important markers of oxidative stress and are involved in various diseases (Tsikas, 2017).
Role in Inflammatory Processes
Prostanoids play a significant role in the modulation of inflammatory processes. Understanding their biosynthesis and functions can aid in developing new therapeutic approaches for treating inflammation-related disorders (Korbecki, Baranowska-Bosiacka, Gutowska, & Chlubek, 2014).
Properties
CAS No. |
37786-01-9 |
---|---|
Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
7-[(1R,2S)-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h16-18,21H,2-15H2,1H3,(H,23,24)/t16-,17-,18+/m0/s1 |
InChI Key |
POFQOMOFTOFTNO-OKZBNKHCSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O |
SMILES |
CCCCCC(CCC1CCC(=O)C1CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(CCC1CCC(=O)C1CCCCCCC(=O)O)O |
Appearance |
Solid powder |
37786-01-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AY 23626 AY-23626 AY23626 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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